
1-(2-Bromo-5-fluorophenyl)-2-methylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-5-fluorophenyl)-2-methylpropan-2-ol is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a tertiary alcohol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-5-fluorophenyl)-2-methylpropan-2-ol typically involves the bromination and fluorination of a phenyl ring followed by the introduction of a tertiary alcohol group. One common method involves the reaction of 2-bromo-5-fluorobenzene with a suitable alkylating agent under controlled conditions to introduce the tertiary alcohol group.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination reactions, followed by purification steps to isolate the desired product. The specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromo-5-fluorophenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The bromine and fluorine atoms can be reduced under specific conditions to yield dehalogenated products.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Dehalogenated phenyl derivatives.
Substitution: Phenyl derivatives with different functional groups replacing bromine and fluorine.
Aplicaciones Científicas De Investigación
1-(2-Bromo-5-fluorophenyl)-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-5-fluorophenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets. The tertiary alcohol group may also play a role in its biological activity by participating in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
1-(2-Bromo-5-fluorophenyl)-2-pyrrolidinone: Shares the bromine and fluorine substitution pattern but differs in the presence of a pyrrolidinone ring.
1-(2-Bromo-5-fluorobenzoyl)pyrrolidine: Contains a benzoyl group instead of a tertiary alcohol.
2-(2-Bromo-5-fluorophenyl)-1,3-dioxolane: Features a dioxolane ring in place of the tertiary alcohol.
Uniqueness: 1-(2-Bromo-5-fluorophenyl)-2-methylpropan-2-ol is unique due to the combination of a tertiary alcohol group with bromine and fluorine substitutions on the phenyl ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H12BrFO |
|---|---|
Peso molecular |
247.10 g/mol |
Nombre IUPAC |
1-(2-bromo-5-fluorophenyl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C10H12BrFO/c1-10(2,13)6-7-5-8(12)3-4-9(7)11/h3-5,13H,6H2,1-2H3 |
Clave InChI |
QHYDKIDJKCDOQS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=C(C=CC(=C1)F)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[3-(aminomethyl)cyclobutyl]acetate](/img/no-structure.png)
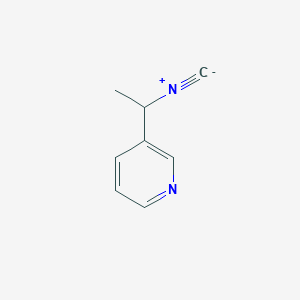


![Methyl2-[3-(chlorosulfonyl)cyclobutyl]acetate](/img/structure/B13615024.png)
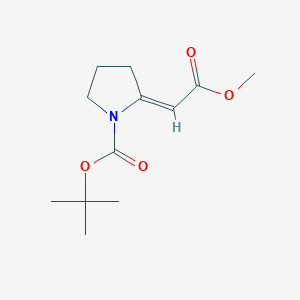
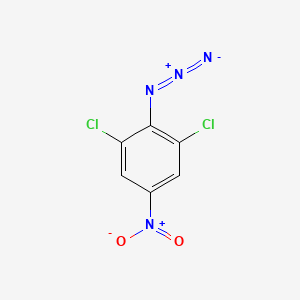
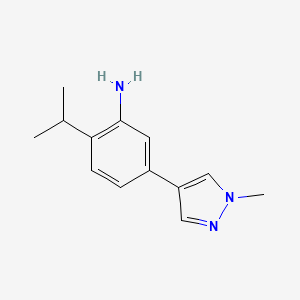
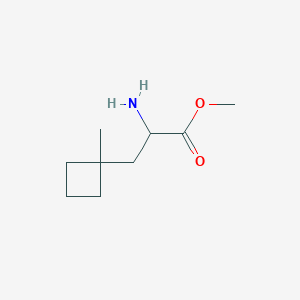


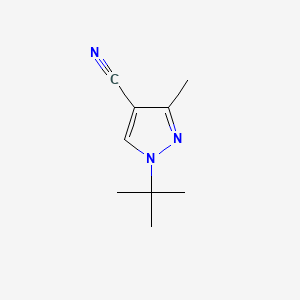
![n-Methyl-1-(2'-methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B13615078.png)
